molecular formula C20H14FN3O B5581702 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B5581702
M. Wt: 331.3 g/mol
InChI Key: PEPOXLSCVCSOGI-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H14FN3O and its molecular weight is 331.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.11209024 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Cancer Cell Proliferation

A novel series of trisubstituted benzimidazole derivatives, including compounds structurally related to N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide, were synthesized and evaluated for their inhibitory effects against MDA-MB-231 breast cancer cell proliferation. The compound N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide demonstrated potent inhibitory activity, highlighting the potential of benzimidazole derivatives in cancer therapeutics (Thimmegowda et al., 2008).

Antihistaminic Potential

Benzimidazole derivatives, known for their widespread pharmacological activities, have been explored for their antihistaminic potential. A study focused on synthesizing and screening several N1, 2-substituted benzimidazole derivatives for antihistaminic activity. These efforts were part of a larger quest to identify novel therapeutic agents for allergic diseases due to their low toxicities (Gadhave, Vichare, & Joshi, 2012).

Synthesis and Characterization for Antimicrobial Activities

The synthesis and characterization of novel fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs. This study showcased the condensation of 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide with aromatic aldehydes to form variously substituted piperazinyl benzimidazole derivatives. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to be essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Agent Synthesis and Evaluation

A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated as potential anticancer agents. The compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole showed significant cytotoxicity against the A549 cell line, indicating its potential as a potent anticancer agent. These compounds were found to induce apoptosis in cancer cells, suggesting their utility in cancer treatment strategies (Romero-Castro et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific derivative and its intended use. For example, some benzimidazole derivatives have shown remarkable cytotoxicity with GI 50 values in the representative nine subpanels of human tumor cell lines .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPOXLSCVCSOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.